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Cat. No.: B1523674
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A Note on the Topic: This guide addresses the properties and synthesis of the compound
associated with CAS number 70951-85-8, which is 4-bromo-1-tert-butyl-1H-pyrazole.
Additionally, recognizing that the provided context example, N-(2-benzoylphenyl)-O-[2-(5-
methyl-2-pyridinyl)ethyl]-L-tyrosine, represents a distinct and medicinally significant class of
molecules, this document also provides a detailed overview of the synthesis and properties of
N-(2-benzoylphenyl)-L-tyrosine derivatives. This dual focus is intended to provide a
comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: 4-bromo-1-tert-butyl-1H-pyrazole (CAS
70951-85-8)
Introduction and Physicochemical Properties

4-bromo-1-tert-butyl-1H-pyrazole is a heterocyclic organic compound. Its structure, featuring
a pyrazole ring substituted with a bromine atom and a tert-butyl group, makes it a valuable
intermediate and building block in organic synthesis. The tert-butyl group provides steric
hindrance and increases solubility in organic solvents, while the bromine atom serves as a
versatile functional handle for further chemical modifications, such as cross-coupling reactions.
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These characteristics make it a key component in the synthesis of more complex molecules,
including pharmaceuticals and agrochemicals.[1]

Table 1: Physicochemical Properties of 4-bromo-1-tert-butyl-1H-pyrazole

Property Value

CAS Number 70951-85-8

Molecular Formula C7H11BrN:z

Molecular Weight 203.08 g/mol [1]

Appearance Brown liquid

Boiling Point 229.8 £ 13.0 °C at 760 mmHg[1]
Purity >95%

Storage 2-8°C, dry and sealed[1]

Synthesis of 4-bromo-1-tert-butyl-1H-pyrazole

The synthesis of 4-bromo-1-tert-butyl-1H-pyrazole is typically achieved through the
electrophilic bromination of 1-tert-butylpyrazole. The choice of N-bromosuccinimide (NBS) as
the brominating agent is strategic; it is a solid, easy-to-handle source of electrophilic bromine
that allows for controlled bromination with fewer hazardous byproducts compared to using
elemental bromine. The reaction is performed at a low temperature to manage its exothermicity
and improve selectivity.

o Reaction Setup: A solution of 1-tert-butylpyrazole (1.75 kg, 14.09 mol) in dichloromethane
(12.9 ko) is prepared in a suitable reactor and cooled to 0-10°C using an ice bath.[2]

e Bromination: N-bromosuccinimide (NBS) (2.63 kg, 14.79 mol) is added portion-wise to the
stirred solution, maintaining the internal temperature between 0°C and 10°C.[2]

o Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC). The
mixture is stirred at 0°C until the concentration of the starting material, 1-tert-butylpyrazole, is
below 30%. The reaction is then allowed to warm to room temperature and stirred until the
starting material is less than 1.0% by GC analysis.[2]
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e Workup - Quenching: Upon completion, the reaction is quenched by the addition of a 10%
agueous sodium bisulfite solution until a potassium iodide-starch test paper no longer turns
blue, indicating the absence of residual bromine.[2]

o Workup - Extraction and Washing: The organic phase is separated and washed sequentially
with a 5% sodium chloride solution and then with saturated brine.[2]

« |solation: The organic solvent (dichloromethane) is removed by evaporation under reduced
pressure to yield 4-bromo-1-tert-butyl-1H-pyrazole as a brown liquid (2.67 kg, 93.4% yield;
GC purity 99.1%).[2]
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Figure 1: Synthesis of 4-bromo-1-tert-butyl-1H-pyrazole

Click to download full resolution via product page

Caption: Synthesis of 4-bromo-1-tert-butyl-1H-pyrazole.

Part 2: N-(2-benzoylphenyl)-L-tyrosine Derivatives
Introduction to a Class of Potent PPARy Agonists
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N-(2-benzoylphenyl)-L-tyrosine derivatives are a significant class of compounds in medicinal
chemistry, primarily known for their potent and selective agonism of the Peroxisome
Proliferator-Activated Receptor gamma (PPARY).[3] PPARYy is a nuclear receptor that plays a
crucial role in adipogenesis, lipid metabolism, and insulin sensitivity.[4] As such, agonists of this
receptor, like the well-known thiazolidinediones (TZDs), are used in the treatment of type 2
diabetes.[4] The N-(2-benzoylphenyl)-L-tyrosine scaffold represents a novel, non-TZD class of
PPARY agonists with potent antihyperglycemic and antihyperlipidemic activities demonstrated
in preclinical models.[3]

These compounds are developed from the natural amino acid L-tyrosine, which provides a
chiral backbone for the molecule.[5] The general structure consists of three key moieties: the L-
tyrosine core, an N-(2-benzoylphenyl) group, and a variable side chain attached to the phenolic
oxygen of the tyrosine. Structure-activity relationship (SAR) studies have shown that
modifications to this side chain can significantly impact the compound's potency, selectivity, and
pharmacokinetic properties.[5]

General Synthesis Strategy

The synthesis of N-(2-benzoylphenyl)-L-tyrosine derivatives typically follows a convergent
strategy, starting with the protection and modification of L-tyrosine. A representative synthetic
route is outlined below, based on methodologies described in the literature.[2][5]

o Starting Material Preparation: The synthesis begins with O-protected L-tyrosine, for example,
O-benzyl-L-tyrosine methyl ester. The choice of protecting groups is critical to prevent
unwanted side reactions.

e N-Arylation: The amino group of the tyrosine derivative is coupled with a 2-
halobenzophenone (e.g., 2-fluorobenzophenone) or a similar reactive species. This is often
achieved through a nucleophilic aromatic substitution reaction, sometimes catalyzed by a
palladium catalyst, to form the N-(2-benzoylphenyl) moiety.

o Deprotection and Side-Chain Introduction: The O-protecting group (e.g., benzyl) is
selectively removed, typically by hydrogenolysis, to free the phenolic hydroxyl group. This
hydroxyl group is then alkylated with a desired side chain, for instance, by reaction with a
tosylate or mesylate derivative of an alcohol (e.g., 2-(5-methyl-2-phenyloxazol-4-yl)ethanol)
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under basic conditions (e.g., using cesium carbonate). This step is crucial for introducing the
diversity required for SAR studies.[2]

o Final Deprotection (Saponification): The methyl ester protecting the carboxylic acid is
hydrolyzed (saponified) using a base like lithium hydroxide to yield the final N-(2-
benzoylphenyl)-L-tyrosine derivative as a carboxylic acid.
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Figure 2: General Synthesis of N-(2-benzoylphenyl)-L-tyrosine Derivatives
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Caption: General Synthesis of N-(2-benzoylphenyl)-L-tyrosine Derivatives.
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Application in Drug Development

The primary application of N-(2-benzoylphenyl)-L-tyrosine derivatives is in the development of
new therapeutics for type 2 diabetes and other metabolic disorders.[1][5] Their potent activation
of PPARYy leads to improved insulin sensitivity, reduced blood glucose levels, and favorable
modulation of lipid profiles.[2][3] The modular nature of their synthesis allows for extensive
optimization of their pharmacological properties, aiming to achieve high efficacy while
minimizing the side effects associated with earlier generations of PPARy agonists, such as
weight gain and fluid retention. The ongoing research in this area focuses on fine-tuning the
structure to achieve a balanced activation of different PPAR isoforms (e.g., PPARa/y dual
agonists) to address the multiple facets of the metabolic syndrome.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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